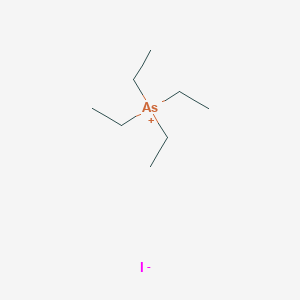

Tetraethylarsanium iodide

Description

Historical Context and Evolution of Organoarsenic Chemistry Research

The origins of organoarsenic chemistry can be traced back to 1760 with the synthesis of cacodyl (B8556844) oxide by French chemist Louis Claude Cadet de Gassicourt. cia.govscribd.comgoogle.com This foul-smelling substance, later identified as containing a dimethylarsenic group, is often considered the first organometallic compound to be synthesized. wikimedia.orgtamildigitallibrary.in In the mid-19th century, Robert Wilhelm Bunsen's extensive work on cacodyl and its derivatives significantly advanced the field. cdnsciencepub.com His investigations, along with those of Edward Frankland, who prepared various organoarsenic compounds, were instrumental in developing the concept of valency. cdnsciencepub.com

A pivotal moment in the history of organoarsenic chemistry was the development of Salvarsan (arsphenamine) by Paul Ehrlich and his team in the early 20th century. wikimedia.orgsciencemadness.org This compound emerged as the first effective treatment for syphilis, demonstrating the therapeutic potential of organoarsenic compounds and earning Ehrlich the Nobel Prize. wikimedia.org Following this, other organoarsenic compounds found use as antibiotics and in other medical applications. wikimedia.org

However, growing concerns over the toxicity of arsenic compounds led to a decline in their use and research interest for a considerable period. wikimedia.org In recent years, there has been a renewed interest in functional organoarsenic chemistry, driven by the development of safer synthetic methods and the unique properties of these compounds. This resurgence is focused on exploring their potential in materials science, catalysis, and as ligands in coordination chemistry.

Significance of Quaternary Arsonium (B1239301) Compounds in Chemical Research

Quaternary arsonium salts, with the general formula [R₄As]⁺X⁻, are a class of organoarsenic compounds characterized by a central arsenic atom bonded to four organic groups, carrying a positive charge that is balanced by an anion. They are the arsenic analogues of the more widely studied quaternary ammonium (B1175870) and phosphonium (B103445) salts.

While research into quaternary arsonium salts is less extensive than their nitrogen and phosphorus counterparts, they share many similar applications. cia.gov A significant area of interest is their use as phase-transfer catalysts (PTCs). cia.govscribd.com PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. google.com Quaternary onium salts, including arsonium salts, are effective in this role due to the lipophilic nature of the organic substituents, which allows the cation to be soluble in the organic phase, while the anion can be exchanged and transported.

Furthermore, some arsonium salts have been investigated as photoinitiators for polymerization reactions. Their thermal stability and reactivity also make them subjects of interest in fundamental chemical research. cdnsciencepub.com The study of their decomposition pathways and reaction mechanisms provides insights into the stability of the arsonium cation and the nature of the arsenic-carbon bond.

Specific Focus on Tetraethylarsanium Iodide within Arsonium Chemistry

Tetraethylarsonium (B1241692) iodide, with the chemical formula [(C₂H₅)₄As]⁺I⁻, serves as a representative example of a simple, symmetrical quaternary arsonium salt. Its study provides fundamental insights into the properties and reactivity of this class of compounds. While not as extensively documented as some of its phosphonium and ammonium analogues, its synthesis and basic properties have been reported in the chemical literature. The tetraethylarsonium cation is a stable species, and the iodide anion makes it a useful starting material for the synthesis of other tetraethylarsonium salts through anion exchange reactions. Its characterization and reactions help to build a more complete picture of the chemistry of quaternary arsonium compounds.

Synthesis and Preparation of this compound

The synthesis of tetraethylarsonium iodide can be achieved through several routes, primarily involving the quaternization of a tertiary arsine.

Common Synthetic Routes

The most direct and common method for the preparation of tetraethylarsonium iodide is the reaction of triethylarsine (B1607241) with ethyl iodide. This reaction is a classic example of a Menschutkin reaction, where a tertiary amine or phosphine (B1218219) is alkylated to form a quaternary salt. In this case, the lone pair of electrons on the arsenic atom of triethylarsine nucleophilically attacks the electrophilic ethyl group of ethyl iodide, displacing the iodide ion and forming the tetraethylarsonium cation.

Another reported method involves the reaction of powdered arsenic with ethyl iodide in the presence of zinc or cadmium arsenide. This approach provides a more direct route from elemental arsenic, though it may result in a mixture of products requiring further purification.

Role of Arsenic Triiodide and Ethylmagnesium Bromide

While not a direct synthesis of tetraethylarsonium iodide, the reaction between arsenic triiodide (AsI₃) and a Grignard reagent such as ethylmagnesium bromide (C₂H₅MgBr) is a fundamental method for the formation of arsenic-carbon bonds in organoarsenic chemistry. This reaction would typically be used to synthesize triethylarsine, the precursor for the final quaternization step. The Grignard reagent acts as a source of ethyl nucleophiles that displace the iodide ions from the arsenic center. The resulting triethylarsine can then be isolated and subsequently reacted with ethyl iodide to yield tetraethylarsonium iodide.

Molecular and Electronic Structure

The structural characteristics of tetraethylarsonium iodide are crucial for understanding its physical and chemical properties.

Crystalline Structure, Bond Lengths, and Angles

The crystal structure of the analogous compound, tetraethylammonium (B1195904) iodide, has been determined to be a distorted wurtzite lattice. It is plausible that tetraethylarsonium iodide adopts a similar crystal packing arrangement. The bond lengths and angles within the ethyl groups would be consistent with standard sp³ hybridized carbon atoms. The As-C bond length would be a key parameter, and while specific values for this compound are not available, they are expected to be in the typical range for tetra-alkylarsonium salts.

Computational Studies of Electronic Properties

Specific computational studies on the electronic structure of tetraethylarsonium iodide are not widely reported. However, theoretical studies on related organoarsenic compounds and polyiodide species can provide insights. The positive charge in the tetraethylarsonium cation is formally localized on the arsenic atom, but in reality, it is delocalized over the entire cation through inductive effects of the ethyl groups. The electronic structure of the iodide anion is that of a closed-shell species. Computational modeling could provide information on the charge distribution, molecular orbital energies, and the nature of the frontier orbitals, which would be important for understanding its reactivity.

Chemical Reactivity and Reaction Mechanisms

The chemical behavior of tetraethylarsonium iodide is characterized by reactions involving both the cation and the iodide anion.

Properties

CAS No. |

2185-81-1 |

|---|---|

Molecular Formula |

C8H20AsI |

Molecular Weight |

318.07 g/mol |

IUPAC Name |

tetraethylarsanium;iodide |

InChI |

InChI=1S/C8H20As.HI/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

YEFZWQZXZVQKSS-UHFFFAOYSA-M |

Canonical SMILES |

CC[As+](CC)(CC)CC.[I-] |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy of Tetraethylarsanium Iodide and Quaternary Arsonium (B1239301) Analogues

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a powerful tool for probing the molecular structure and bonding within tetraethylarsonium (B1241692) iodide. The spectra are dominated by the vibrations of the tetraethylarsonium cation, with the iodide anion being inactive in the infrared and having a weak Raman signal.

Infrared (IR) Spectroscopic Analysis and Characteristic Absorptions

The infrared spectrum of tetraethylarsonium iodide is expected to be very similar to that of its nitrogen analogue, tetraethylammonium (B1195904) iodide. The key absorption bands arise from the vibrations of the C-H and C-As bonds within the ethyl groups attached to the central arsenic atom.

The primary IR absorptions for the tetraethylarsonium cation would include:

C-H Stretching Vibrations: Strong absorptions in the region of 2850-3000 cm⁻¹ are anticipated, corresponding to the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups.

C-H Bending Vibrations: The deformation vibrations of the CH₂ and CH₃ groups are expected to appear in the 1350-1470 cm⁻¹ range.

C-As Stretching Vibrations: The stretching vibrations of the carbon-arsenic bond are typically observed in the lower frequency region of the infrared spectrum, generally between 550 and 650 cm⁻¹. These bands can be weaker and may be coupled with other vibrations.

Skeletal Vibrations: Complex vibrations involving the C-C and C-As skeleton will appear in the fingerprint region (below 1500 cm⁻¹).

For comparative purposes, the characteristic infrared absorption bands for the analogous compound, tetraethylammonium iodide, are presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Tetraethylammonium Iodide |

| C-H Stretching (asymmetric) | ~2980 |

| C-H Stretching (symmetric) | ~2880 |

| CH₂ Bending (Scissoring) | ~1485 |

| CH₃ Bending (asymmetric) | ~1450 |

| CH₃ Bending (symmetric) | ~1390 |

| C-N Stretching | ~900-1000 |

Note: This data is for Tetraethylammonium Iodide and serves as a close approximation for Tetraethylarsonium Iodide.

Raman Spectroscopy for Molecular Vibrations (General Quaternary Salts)

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations. For quaternary salts like tetraethylarsonium iodide, the Raman spectrum would be characterized by strong signals from the symmetric vibrations of the cation. The iodide ion, being a single atom, does not have internal vibrations but can exhibit a weak lattice mode in the solid state at very low frequencies.

Key expected Raman bands for the tetraethylarsonium cation include:

Symmetric C-As Stretching: A strong, polarized band corresponding to the symmetric breathing vibration of the four C-As bonds is expected. This is a characteristic feature of tetrahedral molecules.

C-H Stretching Vibrations: Both symmetric and asymmetric C-H stretching vibrations will be present, similar to the IR spectrum.

Skeletal Deformation Modes: Various bending and deformation modes of the ethyl groups and the C-As skeleton will be observed in the lower frequency region.

The position of the Raman bands can be influenced by the crystal packing and intermolecular interactions in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic and organometallic compounds, providing detailed information about the chemical environment of specific nuclei.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of tetraethylarsonium iodide is anticipated to be relatively simple, reflecting the high symmetry of the cation. The protons of the four equivalent ethyl groups will give rise to two distinct signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons.

Methylene Protons (CH₂): These protons are directly attached to the positively charged arsenic atom, which is an electron-withdrawing group. This deshielding effect will cause the quartet to appear at a downfield chemical shift.

Methyl Protons (CH₃): The methyl protons are further away from the arsenic center and will therefore be more shielded, appearing as a triplet at an upfield chemical shift compared to the methylene protons.

The integration of the quartet to the triplet will be in a 2:3 ratio, corresponding to the number of methylene and methyl protons, respectively. The coupling constant (J-value) for the triplet and quartet will be identical, typically around 7 Hz.

For comparison, the ¹H NMR data for tetraethylammonium iodide is provided below.

| Protons | Chemical Shift (δ, ppm) for Tetraethylammonium Iodide | Multiplicity |

| -CH₂- | ~3.2 | Quartet |

| -CH₃ | ~1.3 | Triplet |

Note: This data is for Tetraethylammonium Iodide and serves as a close approximation for Tetraethylarsonium Iodide. The solvent used can influence the chemical shifts.

Carbon-13 (¹³C) NMR Spectral Analysis

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of tetraethylarsonium iodide is expected to show two signals corresponding to the two distinct carbon environments in the ethyl groups.

Methylene Carbon (CH₂): This carbon is directly bonded to the arsenic atom and will be significantly deshielded, appearing at a downfield chemical shift.

Methyl Carbon (CH₃): The methyl carbon, being further from the arsenic center, will be more shielded and appear at an upfield chemical shift.

The ¹³C NMR data for the analogous tetraethylammonium iodide is presented in the following table.

| Carbon | Chemical Shift (δ, ppm) for Tetraethylammonium Iodide |

| -CH₂- | ~52 |

| -CH₃ | ~7 |

Note: This data is for Tetraethylammonium Iodide and serves as a close approximation for Tetraethylarsonium Iodide. The solvent used can influence the chemical shifts.

Advanced Multinuclear NMR Techniques for Arsonium Salts

Beyond ¹H and ¹³C NMR, advanced multinuclear NMR techniques can provide further insights into the structure and bonding of arsonium salts.

Arsenic-75 (⁷⁵As) NMR: Arsenic has one naturally occurring NMR-active nucleus, ⁷⁵As, which has a nuclear spin of 3/2. Being a quadrupolar nucleus, the ⁷⁵As NMR signals are often broad. However, in a highly symmetric environment, such as the tetrahedral geometry of the tetraethylarsonium cation, the electric field gradient at the nucleus is small, which can lead to sharper, more readily observable signals. The chemical shift of the ⁷⁵As nucleus would be sensitive to the electronic environment around the arsenic atom and could provide valuable information about the nature of the C-As bonds.

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign the proton and carbon signals and to confirm the connectivity within the ethyl groups of the tetraethylarsonium cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy of Arsonium Compounds

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For tetraethylarsonium iodide, the UV-Vis spectrum is primarily dictated by the electronic properties of the iodide ion (I⁻) and the potential for charge-transfer interactions.

The tetraethylarsonium cation, [(C₂H₅)₄As]⁺, does not exhibit significant absorption in the standard UV-Vis range (200-800 nm) as it lacks chromophores with π-electrons or non-bonding electrons that can be excited by this energy range. Therefore, the observed spectral features are almost entirely attributable to the iodide anion and its interactions in solution.

In aqueous solutions, the iodide ion itself displays strong absorption bands in the ultraviolet region. Typically, two main peaks are observed for the iodide ion at approximately 193 nm and 226 nm. nih.gov The molar absorptivity for these transitions is quite high, on the order of 1.42 x 10⁴ and 1.34 x 10⁴ L·mol⁻¹·cm⁻¹, respectively. nih.gov

Furthermore, in the presence of molecular iodine (I₂), which can be formed through oxidation of iodide, the formation of the triiodide ion (I₃⁻) occurs. The triiodide ion is characterized by two distinct and strong absorption bands at approximately 288 nm and 350 nm. nih.gov The molar absorptivities for these peaks have been determined to be around 3.52 x 10⁴ and 2.32 x 10⁴ L·mol⁻¹·cm⁻¹, respectively. nih.gov The presence and intensity of these peaks can therefore indicate the purity of a tetraethylarsonium iodide sample and the extent of any iodide oxidation.

The study of iodine complexes with various donor molecules has also provided insight into the behavior of iodide in different chemical environments. For instance, the complexation of iodine with tetrabutylammonium (B224687) iodide has been investigated, showing distinct spectral changes upon interaction. While not directly involving the tetraethylarsonium cation, this research underscores the sensitivity of the UV-Vis spectrum of iodide to its immediate surroundings.

Table 1: Typical UV-Vis Absorption Maxima for Iodide and Related Species in Aqueous Solution

| Species | λ_max 1 (nm) | Molar Absorptivity (ε) 1 (L·mol⁻¹·cm⁻¹) | λ_max 2 (nm) | Molar Absorptivity (ε) 2 (L·mol⁻¹·cm⁻¹) | Reference |

| Iodide (I⁻) | 193 | 1.42 x 10⁴ | 226 | 1.34 x 10⁴ | nih.gov |

| Triiodide (I₃⁻) | 288 | 3.52 x 10⁴ | 350 | 2.32 x 10⁴ | nih.gov |

| Molecular Iodine (I₂) | 203 | 1.96 x 10⁴ | 460 | ~750 | nih.govrsc.org |

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is an indispensable technique for determining the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of the intact cation and confirming the elemental composition. For tetraethylarsonium iodide, soft ionization techniques are typically employed to observe the intact tetraethylarsonium cation.

Electrospray ionization (ESI) is a particularly suitable method for the analysis of quaternary arsonium salts as they are already in an ionic state. In the positive ion mode, the ESI mass spectrum of tetraethylarsonium iodide would be expected to show a prominent peak corresponding to the tetraethylarsonium cation, [(C₂H₅)₄As]⁺. The theoretical m/z for this cation can be calculated as follows:

Arsenic (As): ~74.9216 u

Carbon (C): 8 * ~12.0107 u = ~96.0856 u

Hydrogen (H): 20 * ~1.008 u = ~20.160 u

Total Mass of Cation: ~191.1672 u

Therefore, a major peak at an m/z of approximately 191.2 would be expected in the positive ion mass spectrum.

Recent advancements in mass spectrometry, particularly high-resolution time-of-flight (HR-ToF) instruments, allow for highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This high accuracy enables the unambiguous determination of the elemental formula of the detected ion, confirming the presence of the tetraethylarsonium cation.

Furthermore, iodide-adduct chemical ionization mass spectrometry (I-CIMS) has emerged as a powerful tool for detecting a wide range of atmospheric compounds. nih.govcopernicus.org While this technique uses iodide as a reagent ion to form adducts with neutral molecules, the fundamental principles of mass analysis are directly applicable to the characterization of the tetraethylarsonium cation. The high mass accuracy and resolving power of the time-of-flight mass spectrometers used in these studies are ideal for the analysis of organoarsenic compounds. nih.gov

In some mass spectrometric techniques, particularly those involving higher energy, fragmentation of the cation may occur. The fragmentation pattern can provide additional structural information. For the tetraethylarsonium cation, potential fragmentation pathways could involve the loss of ethyl groups.

Table 2: Expected Mass Spectrometric Data for Tetraethylarsonium Iodide

| Ion | Formula | Theoretical m/z | Ionization Mode |

| Tetraethylarsonium Cation | [(C₂H₅)₄As]⁺ | ~191.2 | Positive |

| Iodide Anion | I⁻ | ~126.9 | Negative |

Other Spectroscopic Methods for Quaternary Arsonium Compound Characterization

Beyond UV-Vis and mass spectrometry, other spectroscopic techniques provide crucial information about the structure and bonding within tetraethylarsonium iodide. These include vibrational spectroscopy (Raman and Infrared) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Vibrational Spectroscopy: Raman and Infrared (IR) spectroscopy probe the vibrational modes of a molecule. For tetraethylarsonium iodide, the spectra would exhibit characteristic bands corresponding to the vibrations of the tetraethylarsonium cation and potentially lattice modes involving both the cation and the iodide anion in the solid state.

C-H stretching vibrations of the ethyl groups are expected in the region of 2800-3000 cm⁻¹.

C-H bending and scissoring vibrations would appear in the fingerprint region, typically between 1300 and 1500 cm⁻¹.

As-C stretching vibrations are expected at lower frequencies. The study of related organoantimony and organobismuth compounds can provide a basis for assigning these vibrations. uq.edu.au

Lattice modes , which involve the motion of the entire cation and anion in the crystal lattice, are typically observed in the far-infrared and low-frequency Raman regions. rsc.org

The Raman spectrum of compounds containing iodine can also reveal the presence of polyiodide species. For example, the triiodide ion (I₃⁻) has a characteristic Raman band at approximately 107-113 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For tetraethylarsonium iodide, ¹H and ¹³C NMR would provide information about the ethyl groups.

¹H NMR: The proton NMR spectrum would be expected to show a characteristic ethyl group pattern: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The coupling between these adjacent groups would be evident.

¹³C NMR: The carbon NMR spectrum would show two distinct signals corresponding to the methylene and methyl carbons of the ethyl groups.

⁷⁵As NMR: Although less common, ⁷⁵As NMR could potentially be used to directly probe the arsenic nucleus. mdpi.com However, the quadrupolar nature of the ⁷⁵As nucleus (spin I = 3/2) can lead to broad signals, making it challenging to obtain high-resolution spectra. mdpi.com

Table 3: Summary of Other Spectroscopic Methods for Tetraethylarsonium Iodide Characterization

| Technique | Information Obtained | Expected Spectral Features |

| Raman Spectroscopy | Vibrational modes, presence of polyiodides | C-H, As-C stretching and bending modes; I₃⁻ band around 110 cm⁻¹ |

| Infrared (IR) Spectroscopy | Vibrational modes | C-H, As-C stretching and bending modes |

| ¹H NMR Spectroscopy | Proton environment of ethyl groups | Quartet for -CH₂-, Triplet for -CH₃- |

| ¹³C NMR Spectroscopy | Carbon framework of ethyl groups | Two signals for methylene and methyl carbons |

| ⁷⁵As NMR Spectroscopy | Direct observation of the arsenic nucleus | Potentially broad signal due to quadrupolar nucleus |

Crystallographic Analysis and Solid State Structures

Thermal Decomposition

Quaternary arsonium (B1239301) salts exhibit thermal decomposition patterns that are analogous to those of quaternary ammonium (B1175870) salts. While a specific detailed study on the thermal decomposition of pure tetraethylarsonium (B1241692) iodide is not available, it is known to decompose at elevated temperatures. One source reports a decomposition temperature of 307 °C, correcting an earlier, lower value. cdnsciencepub.com The decomposition of the corresponding hydroxide (B78521) salt, tetraethylarsonium hydroxide, would be expected to proceed via a Hofmann-type elimination.

Salt Elimination Reactions

A characteristic reaction of quaternary onium salts is the Hofmann elimination, which occurs when the corresponding hydroxide salt is heated. cdnsciencepub.comwikimedia.org For tetraethylarsonium hydroxide, this would involve the abstraction of a β-hydrogen from one of the ethyl groups by the hydroxide ion, leading to the formation of ethene (an alkene), triethylarsine (B1607241) (a tertiary arsine), and water. This is an E2 elimination reaction. The iodide salt itself is more thermally stable than the hydroxide, but under strongly basic conditions, it can be converted to the hydroxide in situ, which then undergoes elimination.

Physical and Chemical Properties

A compilation of the known physical and chemical properties of tetraethylarsonium iodide is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₂₀AsI | |

| Molecular Weight | 318.08 g/mol | Calculated |

| Appearance | Colorless prisms | |

| Melting Point | Decomposes at 307 °C | cdnsciencepub.com |

| Solubility | Soluble in water and alcohol; insoluble in ether |

Spectral Data Analysis

While detailed spectral data (such as NMR, IR, and Mass Spectrometry) for tetraethylarsonium iodide are not extensively published in readily accessible literature, some general characteristics can be anticipated.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the C-H stretching and bending vibrations of the ethyl groups. The As-C bond vibrations would also be present, typically in the fingerprint region of the spectrum. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show signals corresponding to the methyl and methylene (B1212753) protons of the ethyl groups, likely exhibiting a characteristic quartet and triplet pattern due to spin-spin coupling. The ¹³C NMR spectrum would show two distinct signals for the two types of carbon atoms in the ethyl groups.

Mass Spectrometry: Under appropriate ionization conditions, the mass spectrum would be expected to show a peak corresponding to the tetraethylarsonium cation [As(C₂H₅)₄]⁺ at m/z 189.

Applications in Materials Science

While specific, large-scale industrial applications of tetraethylarsonium iodide are not well-documented, quaternary arsonium salts, in general, have potential uses in specialized areas of materials science.

Precursor for MOCVD of Semiconductor Films

Metal-Organic Chemical Vapor Deposition (MOCVD) is a technique used to grow high-purity crystalline thin films. In the context of semiconductor manufacturing, organometallic compounds are often used as precursors to deliver the constituent elements to a heated substrate where they decompose to form the desired film.

While there is no direct evidence in the searched literature of tetraethylarsonium iodide being used as a precursor for MOCVD, quaternary onium salts have been explored in various material synthesis contexts. For the deposition of arsenic-containing semiconductor films (like GaAs or InAs), volatile and pure sources of arsenic are required. Although tertiary arsines like trimethylarsine (B50810) and triethylarsine are more commonly used, the potential for using quaternary arsonium salts as precursors exists, provided they can be volatilized without premature decomposition and can controllably release the arsenic-containing species at the substrate surface. The iodide salt itself may not be ideal due to the presence of iodine, which could be incorporated as an impurity. However, it could potentially serve as a starting material to synthesize other, more suitable, volatile arsonium precursors. Further research would be needed to establish the viability of tetraethylarsonium iodide or related compounds in MOCVD applications.

Reactivity Profiles and Reaction Mechanisms of Tetraethylarsanium Iodide

Thermal Decomposition Pathways of Quaternary Arsonium (B1239301) Compounds

The thermal stability of quaternary arsonium salts is a subject of considerable interest, with decomposition pathways often paralleling those of their nitrogen and phosphorus analogs. When subjected to heat, these compounds typically undergo decomposition through several potential routes, largely dictated by the nature of the anionic counterion and the organic substituents attached to the arsenic center.

For quaternary arsonium iodides, such as tetraethylarsonium (B1241692) iodide, a primary decomposition pathway involves the nucleophilic attack of the iodide ion on one of the ethyl groups, leading to the formation of a tertiary arsine and an ethyl halide. This reaction is analogous to the thermal decomposition of quaternary ammonium (B1175870) iodides.

General Thermal Decomposition Reaction:

[R₄As]⁺I⁻ → R₃As + RI

In the case of tetraethylarsonium iodide, the products would be triethylarsine (B1607241) and ethyl iodide. The reaction proceeds via an SN2 mechanism where the iodide anion acts as the nucleophile.

| Reactant | Products | Conditions |

| Tetraethylarsonium iodide | Triethylarsine, Ethyl iodide | High Temperature |

Research on the thermal decomposition of various quaternary ammonium iodides has shown that the process can be complex, sometimes involving the formation of polyiodides which then decompose at different temperatures. wikipedia.org While direct studies on tetraethylarsonium iodide are scarce, it is reasonable to infer a similar complexity in its thermal behavior.

Cleavage Reactions of Arsenic-Carbon Bonds

The arsenic-carbon (As-C) bond in tetraethylarsonium iodide possesses a distinct reactivity profile, susceptible to cleavage under various conditions.

Acid-Mediated Cleavage

Strong acids can facilitate the cleavage of As-C bonds in quaternary arsonium salts. The protonation of the organic substituent or the arsenic center itself can weaken the As-C bond, making it more susceptible to nucleophilic attack. The specific products of acid-mediated cleavage would depend on the reaction conditions and the nature of the acid used.

Base-Mediated Cleavage

Quaternary arsonium salts can undergo elimination reactions in the presence of strong bases, a process analogous to the Hofmann elimination in quaternary ammonium salts. libretexts.org For tetraethylarsonium iodide, a strong base can abstract a proton from a β-carbon of one of the ethyl groups, leading to the formation of ethene, triethylarsine, and water.

Base-Mediated Elimination (Hofmann-type):

[ (CH₃CH₂)₄As]⁺I⁻ + B⁻ → CH₂=CH₂ + (CH₃CH₂)₃As + HB + I⁻ (where B⁻ is a strong base)

This reaction is a significant pathway for the decomposition of quaternary arsonium hydroxides, which can be formed from the corresponding iodides by treatment with silver oxide. The regioselectivity of this elimination generally follows the Hofmann rule, favoring the formation of the least substituted alkene.

Halogen-Induced Cleavage

Halogens, being strong electrophiles, can induce the cleavage of As-C bonds. The reaction of a quaternary arsonium salt with a halogen can lead to the formation of a haloalkane and a trialkylarsine dihalide. The exact mechanism can vary, but it likely involves the initial formation of a hypervalent arsenic species.

Reaction with Mercury Compounds

Formation and Reactivity of Arsonium Ylides

A crucial aspect of the reactivity of quaternary arsonium salts is the formation of arsonium ylides. An ylide is a neutral molecule with a formal positive charge on a heteroatom (in this case, arsenic) and a formal negative charge on an adjacent carbon atom.

Arsonium ylides are typically generated by treating the corresponding arsonium salt with a strong base. The base abstracts a proton from a carbon atom α to the arsenic center. For tetraethylarsonium iodide, this would involve the deprotonation of one of the methyl groups of an ethyl substituent.

Formation of an Arsonium Ylide:

[ (CH₃CH₂)₄As]⁺I⁻ + B⁻ → [ (CH₃CH₂)₃As⁺-CH⁻CH₃] + HB + I⁻ (where B⁻ is a strong base)

Arsonium ylides are highly reactive intermediates and are valuable reagents in organic synthesis, most notably in the Wittig-type reaction to form alkenes from carbonyl compounds. capes.gov.br The reaction of an arsonium ylide with an aldehyde or a ketone proceeds through a betaine (B1666868) intermediate, which then decomposes to yield an alkene and triethylarsine oxide.

Wittig-type Reaction with an Arsonium Ylide:

[ (CH₃CH₂)₃As⁺-CH⁻CH₃] + R₂C=O → R₂C=CHCH₃ + (CH₃CH₂)₃As=O

The stability and reactivity of arsonium ylides are influenced by the substituents on both the arsenic and the carbanion. Electron-withdrawing groups on the carbanion stabilize the ylide, making it less reactive.

| Arsonium Salt | Base | Ylide Intermediate | Reactant | Products |

| Tetraethylarsonium iodide | Strong Base (e.g., BuLi) | [ (CH₃CH₂)₃As⁺-CH⁻CH₃] | Aldehyde/Ketone (R₂C=O) | Alkene (R₂C=CHCH₃), Triethylarsine oxide |

Electroreduction Mechanisms and Wittig-Type Reactions

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes through the use of a phosphonium (B103445) ylide. masterorganicchemistry.comwikipedia.org The general mechanism involves the reaction of a phosphorus ylide with a carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield an alkene and a phosphine (B1218219) oxide. nih.govorganic-chemistry.org The driving force for this decomposition is the formation of the highly stable phosphorus-oxygen double bond. organic-chemistry.org

The mechanism can be summarized in two main steps:

Ylide addition to the carbonyl: The nucleophilic ylide attacks the electrophilic carbonyl carbon. While early proposals suggested a zwitterionic betaine intermediate, strong evidence under lithium-salt-free conditions points to a concerted [2+2] cycloaddition to directly form the oxaphosphetane intermediate. wikipedia.orgnih.gov

Oxaphosphetane decomposition: The four-membered ring collapses in a retro-[2+2] cycloaddition to form the alkene and a stable phosphine oxide. wikipedia.org

While the classic Wittig reaction involves phosphorus, analogous reactions using arsonium ylides (derived from arsonium salts like tetraethylarsonium iodide) are also known. The arsenic-oxygen bond is significantly weaker than the phosphorus-oxygen bond, which influences the thermodynamics of the reaction. researchgate.net Catalytic Wittig-type reactions have been developed where an arsonium catalyst can be used, highlighting the different reactivity of arsenic compounds compared to their phosphorus counterparts. researchgate.net

The stereochemical outcome of the Wittig reaction depends on the nature of the substituents on the ylide. organic-chemistry.org

Non-stabilized ylides (with alkyl groups) typically react quickly to form (Z)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org

Stabilized ylides (with electron-withdrawing groups like esters or ketones) are more stable, and the reaction is more reversible, leading predominantly to the thermodynamically favored (E)-alkene. wikipedia.orgorganic-chemistry.org

While direct studies on the electroreduction of tetraethylarsonium iodide to initiate Wittig-type reactions are not detailed in the available literature, the established principles of ylide chemistry provide a framework for understanding its potential reactivity.

Gas-Phase Pyrolysis Kinetics of Arsonium Ylides

The thermal decomposition of arsonium ylides in the gas phase provides critical insights into their stability and reaction pathways. Kinetic studies on benzoyl-stabilized triphenylarsonium methylides, which are structurally related to ylides derivable from tetraethylarsonium salts, have been conducted to determine their reactivity. researchgate.netarkat-usa.org

The pyrolysis of these arsonium ylides was investigated in the temperature range of 419–556 K. researchgate.netarkat-usa.org The reactions were found to follow first-order kinetics, with Arrhenius parameters indicating a mechanism that involves the extrusion of either triphenylarsine (B46628) (Ph₃As) or triphenylarsine oxide (Ph₃AsO). researchgate.netarkat-usa.org The involvement of a reactive carbene pathway has also been suggested by kinetic data. arkat-usa.org A comparison of the reactivity of analogous phosphonium and arsonium ylides showed that the arsonium ylides can be more reactive under certain conditions. arkat-usa.org

The kinetic data for the gas-phase pyrolysis of these related arsonium ylides are presented below.

Data sourced from studies on benzoyl-stabilized triphenylarsonium methylides. researchgate.netarkat-usa.org

Ion-Association Phenomena and Solution Behavior

The behavior of tetraethylarsonium iodide in solution is governed by interactions between the ions and the solvent molecules. While specific studies on tetraethylarsonium iodide are not prevalent in the provided search results, the behavior of analogous tetraalkylammonium iodides in various solvents offers significant insight. rsc.org Conductometric studies are a primary method for investigating these phenomena. rsc.org

In solution, ionic compounds can exist as free-solvated ions or as ion pairs. The extent of ion-pair formation is quantified by the association constant (Kₐ). rsc.org This equilibrium is highly dependent on the solvent's dielectric constant and its ability to solvate the ions.

Key parameters determined from conductance measurements include:

Limiting Molar Conductance (Λ₀): This represents the molar conductivity of the electrolyte at infinite dilution, where inter-ionic interactions are absent. rsc.org

Association Constant (Kₐ): This constant quantifies the equilibrium between free ions and ion pairs. rsc.org

Co-sphere Diameter (R): This parameter represents the closest distance of approach between the cation and anion in an ion pair. rsc.org

The conductance data for such electrolytes are often analyzed using the Fuoss conductance-concentration equation. rsc.org In solvents with a low dielectric constant, the formation of triple ions (three ions clustered together) can also occur, which is analyzed using the Fuoss-Kraus theory. rsc.org The behavior of tetraethylarsonium iodide is expected to follow these principles, with the large size of the tetraethylarsonium cation influencing its solvation and mobility in solution.

| Parameter | Description |

| Limiting Molar Conductance (Λ₀) | The molar conductivity at infinite dilution, indicating maximum ion mobility. rsc.org |

| Association Constant (Kₐ) | Quantifies the formation of ion pairs from free ions in solution. rsc.org |

| Co-sphere Diameter (R) | The effective distance of closest approach for the formation of an ion pair. rsc.org |

Theoretical and Computational Studies of Tetraethylarsanium Iodide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Currently, there are no published quantum chemical calculations detailing the optimized molecular geometry or the electronic structure of tetraethylarsonium (B1241692) iodide. Such a study would typically involve methods like DFT to determine key structural parameters.

Table 1: Hypothetical Calculated Geometrical Parameters for Tetraethylarsonium Cation

| Parameter | Value |

|---|---|

| As-C Bond Length (Å) | Data not available |

| C-C Bond Length (Å) | Data not available |

| C-H Bond Length (Å) | Data not available |

| As-C-C Bond Angle (°) | Data not available |

| C-As-C Bond Angle (°) | Data not available |

| Mulliken Charge on As | Data not available |

| Mulliken Charge on C (alpha) | Data not available |

Frontier Orbital Analysis of Arsonium (B1239301) Compounds

A frontier orbital analysis, focusing on the HOMO and LUMO, is essential for understanding a compound's reactivity. For tetraethylarsonium iodide, this analysis has not been reported. The energy gap between these orbitals would provide insights into its kinetic stability and electronic transitions.

Table 2: Hypothetical Frontier Orbital Energies for Tetraethylarsonium Iodide

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Prediction of Reactivity and Reaction Energetics

Theoretical predictions of the reactivity of tetraethylarsonium iodide, including reaction pathways and their associated energies, are not available. Computational studies could model its interactions with various reagents to predict likely reaction products and transition states.

Spectroscopic Property Simulations and Validation

While experimental spectroscopic data for tetraethylarsonium iodide may exist, the simulation of its vibrational (IR, Raman) or NMR spectra and their comparison with experimental results have not been published. Such simulations would aid in the definitive assignment of spectral bands to specific molecular vibrations.

Table 3: Hypothetical Comparison of Simulated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| As-C stretch | Data not available | Data not available |

| CH₂ rock | Data not available | Data not available |

Applications in Advanced Organic Synthesis and Catalysis

Tetraethylarsonium (B1241692) Iodide as a Precursor in Organoarsenic Compound Synthesis

While direct and extensive research on tetraethylarsonium iodide as a primary precursor for complex organoarsenic compounds is not widely documented, its role can be inferred from related reactions. The reactivity of similar organoarsenic compounds suggests that tetraethylarsonium iodide could serve as a source of ethyl groups or as a scaffold for further chemical modifications. For instance, in the synthesis of the organoarsenical antibiotic arsinothricin, methylation of a trivalent arsenic intermediate is achieved using methyl iodide. fiu.edunsf.gov This indicates the potential for alkyl iodides to participate in the formation of arsenic-carbon bonds.

Theoretically, tetraethylarsonium iodide could be utilized in reactions where the transfer of an ethyl group to a nucleophilic center is desired. However, the strength of the arsenic-carbon bond would be a significant factor in determining the feasibility of such reactions. In some contexts, the entire tetraethylarsonium cation could be incorporated into a larger molecular structure.

Catalytic Roles of Quaternary Arsonium (B1239301) Salts in Organic Transformations

Quaternary arsonium salts, including tetraethylarsonium iodide, are recognized for their catalytic activity in a variety of organic transformations. Their function is often analogous to that of quaternary phosphonium (B103445) and ammonium (B1175870) salts. These salts can act as catalysts in reactions such as the synthesis of 1,5-benzodiazepine derivatives from phenyldiamines and ketones, providing a mild and high-yielding alternative to other catalysts that may require harsh reaction conditions. researchgate.net

The catalytic cycle of quaternary onium salts in many reactions involves the formation of an ion pair with a reactant, which enhances its reactivity. The lipophilic nature of the tetraalkyl groups facilitates the solubility of the ion pair in organic solvents, where the reaction proceeds. The specific catalytic applications of tetraethylarsonium iodide itself are not extensively detailed in literature, but its performance can be extrapolated from studies on similar quaternary salts.

| Reaction Type | Catalyst Analogue | Role of Catalyst | Reference |

| Benzodiazepine Synthesis | Iodine | Lewis acid catalyst | researchgate.net |

| α-Azidation of Carbonyls | Tetrabutylammonium (B224687) iodide | In situ formation of reactive iodine species | nih.govbeilstein-archives.org |

| N-Alkylation | Tetrabutylammonium iodide | Activation of alkylating agent | phasetransfercatalysis.com |

Use as Phase-Transfer Catalysts in Specific Reactions (General Quaternary Salts)

One of the most significant applications of quaternary onium salts, including tetraethylarsonium iodide, is in phase-transfer catalysis (PTC). acsgcipr.org This technique is invaluable for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The quaternary arsonium cation forms an ion pair with the anion from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.

The efficiency of a phase-transfer catalyst is influenced by the lipophilicity of the cation. While smaller cations like tetraethylammonium (B1195904) are less effective at transferring small anions, they can still function as phase-transfer catalysts. researchgate.net The choice of catalyst often depends on the specific reaction conditions and the nature of the reactants. For example, in etherification reactions, phase-transfer catalysts enable the use of milder bases and a broader range of solvents. phasetransfercatalysis.com

The mechanism involves the transfer of the reactant anion from the aqueous phase to the organic phase by the quaternary cation. After the reaction in the organic phase, the catalyst cation is regenerated and can return to the aqueous phase to transport another anion, thus continuing the catalytic cycle. researchgate.net

| Parameter | Description | Impact on PTC |

| Cation Size | The size of the alkyl groups on the arsenic atom. | Larger groups increase organophilicity, enhancing transfer into the organic phase. |

| Anion Type | The nature of the anion being transferred. | The catalyst's ability to pair with and transport the anion is crucial. |

| Solvent System | The pair of immiscible solvents used. | The catalyst must be soluble enough in the organic phase to be effective. |

Arsonium Salts as Precipitants for Anions in Chemical Processes

Quaternary arsonium salts can be employed as precipitants for certain anions in solution. This application is based on the formation of an insoluble salt when the arsonium cation combines with a specific anion. While there is more extensive research on other types of cationic precipitants, the principle applies to arsonium salts as well.

For instance, certain water-soluble cationic compounds have been shown to selectively precipitate anions like perrhenate (B82622) and pertechnetate (B1241340) from aqueous solutions, which is relevant for radioactive waste management. acsgcipr.org Although not specifically documented for tetraethylarsonium iodide, the formation of insoluble salts with large or specific anions is a characteristic property of quaternary cations. The effectiveness of precipitation would depend on the lattice energy of the resulting salt, which is influenced by the size and charge of both the cation and the anion.

Role in Materials Science and Emerging Technologies

Integration of Tetraethylarsanium Moieties in Polymer Chemistry

The incorporation of ionic groups into polymer structures can dramatically alter their physical and chemical properties. While direct studies involving the polymerization of tetraethylarsanium-containing monomers are not readily found, the behavior of analogous quaternary ammonium (B1175870) and phosphonium (B103445) salts provides a strong indication of their potential roles.

One primary method for integrating such moieties is through the polymerization of monomers containing the quaternary arsonium (B1239301) salt. Another approach involves the post-polymerization modification of a polymer with a suitable precursor, such as a tertiary arsine, which is then quaternized. For instance, polymers with pendant tertiary amine or phosphine (B1218219) groups can be reacted with ethyl iodide to introduce quaternary ammonium or phosphonium salts, respectively. A similar strategy could be envisioned for creating polymers with pendant tetraethylarsanium iodide groups.

The introduction of this compound moieties into a polymer backbone is expected to impart several key characteristics:

Increased Polarity and Hydrophilicity: The ionic nature of the arsonium salt would significantly increase the polarity of the polymer, potentially enhancing its solubility in polar solvents and its ability to interact with other polar materials.

Enhanced Thermal Stability: Quaternary onium salts can influence the thermal degradation pathways of polymers, in some cases leading to increased thermal stability.

Antimicrobial Properties: Quaternary ammonium and phosphonium salts are well-known for their biocidal activity. utexas.edu It is plausible that polymers functionalized with this compound could also exhibit antimicrobial properties, making them suitable for applications in coatings, films, and medical devices. utexas.edu

A hypothetical example of a polymer functionalized with this compound is presented below:

| Polymer Backbone | Functional Group | Potential Application |

| Polystyrene | Pendant this compound | Ion-conductive polymer, antimicrobial surface |

| Poly(methyl methacrylate) | Pendant this compound | Modified optical properties, enhanced dyeability |

Applications in Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). researchgate.net this compound could serve as a key component in the formation of such hybrids in several ways.

One approach involves its use as a structure-directing agent or template in the synthesis of porous inorganic materials. The size and charge of the tetraethylarsanium cation can influence the formation of specific pore structures and framework topologies in materials like zeolites or metal-organic frameworks (MOFs).

Another application lies in the formation of organic-inorganic hybrid perovskites. While lead-halide perovskites templated with organic cations have been extensively studied for photovoltaic applications, the incorporation of different cations like tetraethylarsanium could modulate the electronic and optical properties of the resulting material. stackexchange.com

Furthermore, this compound can be a component in hybrid materials where it is physically blended or ionically bound to an inorganic matrix. For example, its incorporation into a silica (B1680970) or titania network could lead to materials with enhanced ionic conductivity or catalytic activity.

A recent study on a hybrid material containing tetraethylammonium (B1195904), [(C2H5)4N]2ZnI4, demonstrated interesting thermal and optical properties, suggesting that similar arsonium-based hybrids could also exhibit valuable characteristics. nih.gov

| Inorganic Component | Organic Cation | Potential Hybrid Material Property |

| Zinc Iodide | Tetraethylarsanium | Luminescent material, semiconductor |

| Silica | Tetraethylarsanium | Ion-conductive composite, catalyst support |

| Lead Iodide | Tetraethylarsanium | Perovskite-like structure for optoelectronics |

Potential in Functional Materials Design (e.g., anion exchange materials)

Anion exchange materials are crucial components in various electrochemical technologies, including fuel cells, electrolyzers, and redox flow batteries. These materials consist of a polymer backbone with covalently attached cationic functional groups that facilitate the transport of anions.

Quaternary ammonium cations are the most commonly used functional groups in anion exchange membranes (AEMs). mdpi.com However, research is ongoing to explore other cationic moieties that may offer improved stability and performance. Quaternary arsonium salts, including tetraethylarsanium, represent a potential alternative.

The key properties of an AEM are its ionic conductivity, chemical stability (especially in alkaline environments), and mechanical strength. researchgate.net The choice of the cationic group plays a significant role in determining these properties. While there is a lack of specific data on AEMs based on tetraethylarsanium, it is hypothesized that they could offer certain advantages. The larger size of the arsenic atom compared to nitrogen might influence the hydration and ion transport properties within the membrane.

| Cationic Group | Polymer Backbone | Potential Advantage in AEMs |

| Tetraethylarsanium | Polysulfone | Potentially altered ion selectivity and transport |

| Tetraethylarsanium | Poly(phenylene oxide) | Investigation of stability in alkaline media |

Future Research Directions and Unexplored Avenues for Tetraethylarsanium Iodide Research

Development of Novel Synthetic Methodologies for Quaternary Arsonium (B1239301) Salts

A promising direction lies in the exploration of catalytic methods for synthesizing these salts. The use of transition metal catalysts, for example, could enable the direct attachment of aryl or alkyl groups to tertiary arsines, eliminating the need for pre-functionalized starting materials. Another area of focus is the design of one-pot, multi-component reactions that can efficiently assemble complex arsonium structures.

Furthermore, the application of alternative energy sources like microwave irradiation or mechanochemistry could lead to faster reactions, higher yields, and a reduction in solvent waste. The development of solid-phase synthesis techniques also holds the potential to streamline the creation of diverse libraries of arsonium salts, which would be invaluable for high-throughput screening in various applications. Recent advancements in photoredox-mediated arylation of phosphines using diaryliodonium salts could also be adapted for the synthesis of quaternary arsonium salts, offering a mild and regioselective alternative. rsc.orgrsc.org

Table 1: Comparison of Synthetic Methodologies for Quaternary Arsonium Salts

| Methodology | Advantages | Disadvantages | Future Research Focus |

| Traditional Quaternization | Simple and well-established. chemicalbook.com | Can have limited substrate scope and require harsh conditions. | Developing milder reaction conditions and expanding the range of applicable substrates. |

| Catalytic Methods | High atom economy and potential for direct C-H activation. stackexchange.com | Catalyst cost, sensitivity, and potential for metal contamination. | Creation of robust, reusable, and more cost-effective catalysts. |

| Microwave-Assisted Synthesis | Significantly reduced reaction times and often improved yields. | Requires specialized equipment and can be challenging to scale up. | Optimization of reaction parameters for large-scale industrial applications. |

| Mechanochemistry | Minimizes or eliminates the need for solvents, making it more environmentally friendly. | Primarily applicable to solid-state reactions. | Exploring liquid-assisted grinding and other techniques to broaden the scope. |

| Photoredox Catalysis | Ambient temperature reactions with high regioselectivity. rsc.orgrsc.org | Requires a photocatalyst and light source. | Expanding the scope to a wider range of phosphines, arsines, and aryl sources. |

Exploration of New Catalytic Applications

Quaternary arsonium salts have demonstrated their utility as catalysts, particularly in phase-transfer catalysis and certain coupling reactions. However, their full catalytic capabilities are far from being completely understood. Future investigations should focus on uncovering new catalytic roles for tetraethylarsanium iodide and its derivatives.

A significant and largely untapped area is the application of arsonium salts in asymmetric catalysis. The creation of chiral quaternary arsonium salts could pave the way for new enantioselective transformations, which are critical in the production of pharmaceuticals and other fine chemicals. This would necessitate the design and synthesis of novel chiral arsonium frameworks and their subsequent testing in a variety of asymmetric reactions.

Another area ripe for exploration is the broader use of arsonium salts as organocatalysts. Their distinct electronic and steric characteristics could be leveraged to catalyze reactions that currently depend on metal-based catalysts. For instance, their potential as Lewis base catalysts or in frustrated Lewis pair chemistry is a compelling avenue for research. The use of iodide as a nucleophilic catalyst in the synthesis of phosphonium (B103445) salts suggests a similar catalytic cycle could be exploited with arsonium salts. stackexchange.com

Advanced Materials Development Utilizing Arsonium Scaffolds

The inherent ionic nature and the ability to tune the properties of quaternary arsonium salts make them excellent candidates for the creation of advanced materials. While there has been some research into their application as ionic liquids and electrolytes, numerous other possibilities exist.

One exciting prospect is the integration of arsonium units into polymers to generate novel functional materials. rsc.org These arsonium-containing polymers could possess desirable properties such as ionic conductivity, antimicrobial activity, or responsiveness to external stimuli. researchgate.netosti.gov For example, they could be employed in the development of new types of membranes for separation technologies or as components in self-healing materials.

Furthermore, the self-assembly of arsonium salts into well-ordered supramolecular structures presents a significant opportunity. By carefully designing the organic groups attached to the arsenic center, it may be possible to create novel liquid crystals, gels, or nanomaterials with unique optical or electronic properties. The development of porous coordination polymers, or metal-organic frameworks (MOFs), by combining different organic linkers with a single metal has shown that new materials with unique structures and high storage capacities can be created. umich.edu A similar "mixed-linker" approach with arsonium-based linkers could lead to novel porous materials.

In-depth Mechanistic Studies of Complex Arsonium Reactions

A more profound comprehension of the reaction mechanisms involving quaternary arsonium salts is vital for optimizing their current uses and discovering new applications. nih.govresearchgate.net Although the general reactivity of arsonium salts is understood, detailed mechanistic investigations of many of their reactions are still needed. researchgate.net

Modern computational and experimental techniques can offer unprecedented insights into reaction pathways, transition states, and the specific role of the arsonium cation in catalysis. scripps.edunih.gov For instance, density functional theory (DFT) calculations can be used to model the energetics of reactions and predict the most probable mechanisms. manchester.ac.uk In situ spectroscopic methods, such as NMR and IR spectroscopy, can be utilized to monitor reactions in real-time and identify key intermediate species.

A particular focus should be placed on elucidating the mechanism of ylide formation and the subsequent Wittig-type reactions. rsc.orgnih.gov Arsonium ylides are known to be more reactive than their phosphorus counterparts in these reactions. rsc.org A detailed understanding of the factors that control the stability and reactivity of arsonium ylides would facilitate the development of more efficient and selective olefination reactions. Recent work has overcome previous difficulties in the synthesis of the classic arsonium ylide, [Ph₃As=CH₂], allowing for its structural determination and comparison to its phosphorus analog, confirming the increased dipolar character of the arsonium ylide. manchester.ac.uknih.gov

Table 2: Key Areas for Mechanistic Investigation of Arsonium Reactions

| Reaction Type | Key Mechanistic Questions | Proposed Investigative Techniques |

| Phase-Transfer Catalysis | What is the precise role of the arsonium cation in ion-pair extraction and at the interface between phases? | Kinetic studies, in situ spectroscopy (NMR, IR), and computational modeling. |

| Ylide Chemistry | What factors influence the stability and reactivity of arsonium ylides? How can the stereoselectivity of Wittig-type reactions be controlled? rsc.org | Low-temperature NMR, X-ray crystallography of ylide precursors, and Density Functional Theory (DFT) calculations. manchester.ac.uk |

| Organocatalysis | What is the mode of activation (e.g., Lewis base, hydrogen bonding)? What is the nature of the catalytic cycle? | Isotope labeling studies, kinetic isotope effect measurements, and mass spectrometry. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.